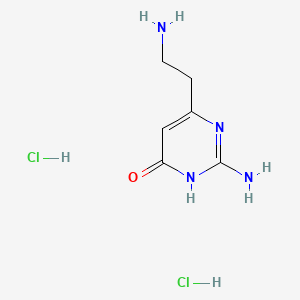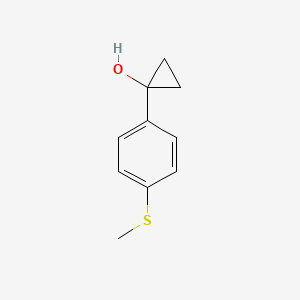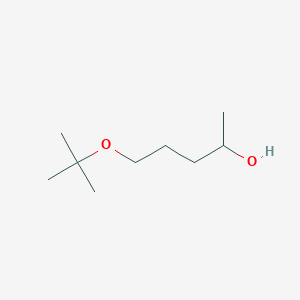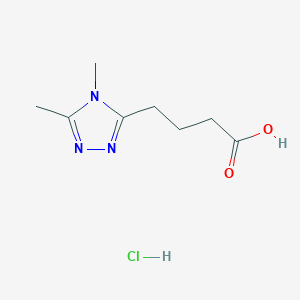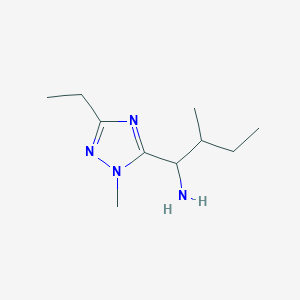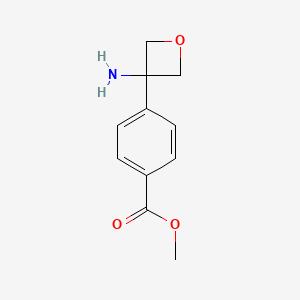![molecular formula C21H24N2O4 B15319233 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15319233.png)
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of furan, pyrrolidine, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide linkage under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-1-benzofuran-2-carboxamide: Similar structure but lacks the methyl group on the benzofuran ring.
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide: Similar structure but lacks the methoxy group on the benzofuran ring.
Uniqueness
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of both methoxy and methyl groups on the benzofuran ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-14-16-12-15(25-2)7-8-18(16)27-20(14)21(24)22-13-17(19-6-5-11-26-19)23-9-3-4-10-23/h5-8,11-12,17H,3-4,9-10,13H2,1-2H3,(H,22,24) |
InChI Key |
ZBLQAQUXCAGENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)NCC(C3=CC=CO3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo](/img/structure/B15319166.png)

![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)

